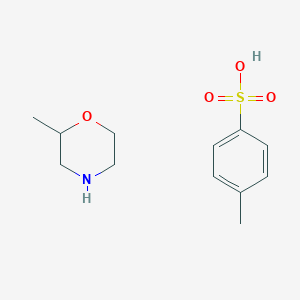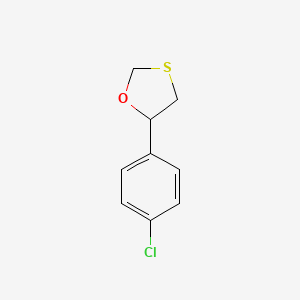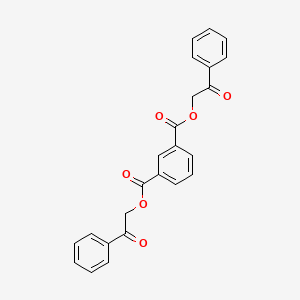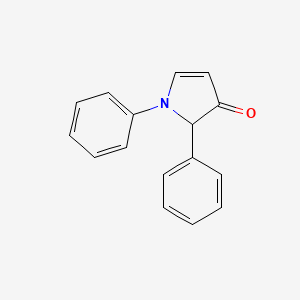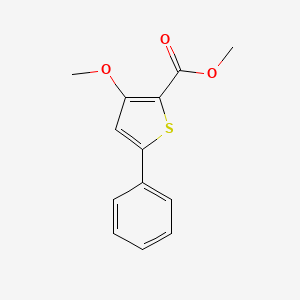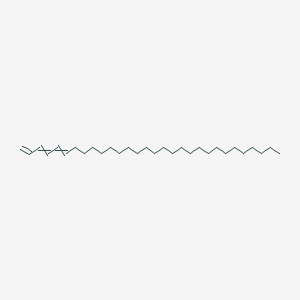
Triaconta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triaconta-1,3,5-triene is an organic compound with the molecular formula C30H56 It is a triene, meaning it contains three double bonds within its carbon chain This compound is part of the larger family of polyenes, which are characterized by multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triaconta-1,3,5-triene can be achieved through several methods. One common approach involves the use of alkenylboronic acids in a palladium-catalyzed aerobic coupling reaction with cyclobutene. This method is highly regio- and stereoselective, allowing for the efficient production of 1,3,5-trienes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes typically utilize readily available starting materials and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Triaconta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alkanes.
Applications De Recherche Scientifique
Triaconta-1,3,5-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated double bonds make it a valuable intermediate in various organic reactions.
Biology: Research on polyenes like this compound can provide insights into the behavior of biological molecules with similar structures, such as carotenoids.
Industry: It can be used in the production of polymers and other materials with unique properties due to its conjugated double bonds.
Mécanisme D'action
The mechanism of action of Triaconta-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These bonds allow for electron delocalization, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Hexa-1,3,5-triene: Another triene with a shorter carbon chain, often used in similar chemical reactions.
Cyclohepta-1,3,5-triene: A cyclic triene with unique reactivity due to its ring structure.
1,3,5-Triazines: Compounds with a similar triene structure but containing nitrogen atoms, used in various applications including UV absorbers.
Uniqueness: Triaconta-1,3,5-triene is unique due to its long carbon chain and multiple conjugated double bonds
Propriétés
Numéro CAS |
113814-28-1 |
|---|---|
Formule moléculaire |
C30H56 |
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
triaconta-1,3,5-triene |
InChI |
InChI=1S/C30H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-30H2,2H3 |
Clé InChI |
XQBTUIXXRLLZLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


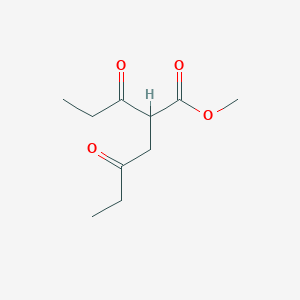
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

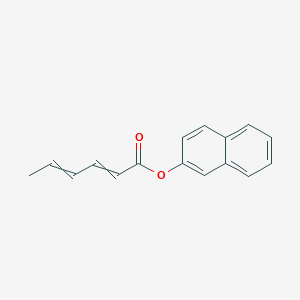
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
